molecular formula C8H16ClNO2 B2750892 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride CAS No. 2361644-28-0

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride

Cat. No.: B2750892
CAS No.: 2361644-28-0
M. Wt: 193.67
InChI Key: SVAXAGVHKNLPNL-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with acetic acid under specific conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid; hydrochloride. For instance, derivatives of pyrrole have shown significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria. Research indicates that modifications to the pyrrole structure can enhance these properties, making them suitable candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
8aStaphylococcus aureus20
8bEscherichia coli15
8cPseudomonas aeruginosa18

Source:

Neurological Applications

The compound's structural characteristics suggest potential applications in treating neurological disorders. Studies indicate that derivatives may exhibit neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease or Parkinson's disease. The mechanism of action may involve modulation of neurotransmitter systems or protection against oxidative stress.

Case Study: Neuroprotective Effects
A study examined the neuroprotective effects of a related compound in a mouse model of neurodegeneration. Results demonstrated a significant reduction in neuronal loss and improved cognitive function, suggesting therapeutic potential for similar compounds including 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid; hydrochloride.

Synthesis and Chemical Properties

The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid; hydrochloride involves several steps including cyclization and functional group modifications. The compound's chemical stability and solubility are critical for its application in biological systems.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1CyclizationChiral nitro ester
Step 2HydrolysisAcidic conditions
Step 3DecarboxylationHeat

Source:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of pyrrolidine and has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with acetic acid under specific conditions to produce the hydrochloride salt. The purity and yield of the product can be optimized through controlled temperature and pH during synthesis.

Biological Activity Overview

The biological activity of 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride has been explored in various contexts:

1. Anticancer Activity
Research indicates that derivatives of pyrrolidine, including this compound, may exhibit anticancer properties. In studies utilizing human lung adenocarcinoma cell lines (A549), compounds similar to 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid showed varied cytotoxic effects depending on their structural modifications. For instance, the presence of specific substituents on the pyrrolidine ring influenced the viability of cancer cells significantly .

2. Antimicrobial Properties
Recent investigations have also assessed the antimicrobial potential of pyrrolidine derivatives against multidrug-resistant pathogens. The compound's structure suggests it may interact with bacterial topoisomerases, which are crucial for DNA replication and repair processes. This interaction could lead to effective inhibition of bacterial growth .

The mechanism by which 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid hydrochloride exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors within cells. The unique structural features of the pyrrolidine ring allow it to participate in various biochemical pathways, potentially influencing cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Case Study 1: Anticancer Screening
In a controlled study, derivatives including 2-(4,4-Dimethylpyrrolidin-3-yl)acetic acid were tested against A549 cells at a concentration of 100 µM. Results indicated that while some derivatives demonstrated significant cytotoxicity (reducing cell viability to as low as 61%), others exhibited minimal effects .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy against resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Compounds derived from this class showed promising results in inhibiting bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Data Tables

Biological Activity Effect Observed Reference
Anticancer (A549 Cells)Reduced viability to 61%
Antimicrobial (K. pneumoniae)Significant growth inhibition
Cytotoxicity (HSAEC1-KT Cells)Varies by structure

Properties

IUPAC Name

2-(4,4-dimethylpyrrolidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)5-9-4-6(8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAXAGVHKNLPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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